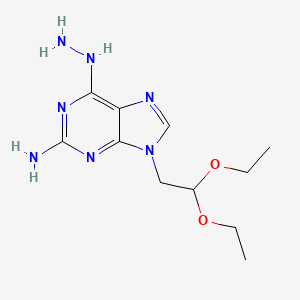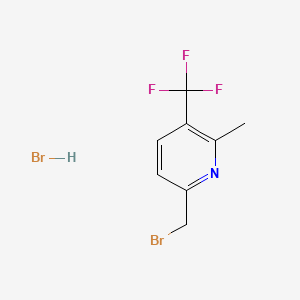
tert-Butyl 4-amino-3-fluorobenzyl(isopropyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-amino-3-fluorobenzyl(isopropyl)carbamate: is an organic compound that features a tert-butyl carbamate protecting group, an amino group, a fluorine atom, and an isopropyl group attached to a benzyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-amino-3-fluorobenzyl alcohol and isopropyl isocyanate.
Reaction Steps:
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, using oxidizing agents like potassium permanganate.
Reduction: Reduction of the carbamate group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules. Biology: Investigated for its potential as a biochemical probe due to its unique structural features. Medicine: Explored for its potential as a drug candidate or a prodrug due to its ability to release active amines under physiological conditions. Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mecanismo De Acción
The compound exerts its effects primarily through the release of the active amine upon hydrolysis of the carbamate group. This process is facilitated by enzymes such as esterases and amidases. The released amine can then interact with various molecular targets, including receptors, enzymes, and ion channels, depending on the specific application.
Comparación Con Compuestos Similares
- tert-Butyl 4-amino-3-chlorobenzyl(isopropyl)carbamate
- tert-Butyl 4-amino-3-methylbenzyl(isopropyl)carbamate
- tert-Butyl 4-amino-3-nitrobenzyl(isopropyl)carbamate
Uniqueness:
- The presence of the fluorine atom in tert-Butyl 4-amino-3-fluorobenzyl(isopropyl)carbamate imparts unique electronic properties, making it more resistant to metabolic degradation and potentially enhancing its biological activity.
- The combination of the tert-butyl carbamate protecting group and the isopropyl group provides steric hindrance, which can influence the compound’s reactivity and stability.
Propiedades
Fórmula molecular |
C15H23FN2O2 |
|---|---|
Peso molecular |
282.35 g/mol |
Nombre IUPAC |
tert-butyl N-[(4-amino-3-fluorophenyl)methyl]-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C15H23FN2O2/c1-10(2)18(14(19)20-15(3,4)5)9-11-6-7-13(17)12(16)8-11/h6-8,10H,9,17H2,1-5H3 |
Clave InChI |
XTKKQHOPSNAYOB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CC1=CC(=C(C=C1)N)F)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4'-cyano-6-iodo-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14766251.png)









![3-Chloro-5-[6-chloro-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]benzonitrile](/img/structure/B14766303.png)
![1-[5-(Aminomethyl)-2-methyl-phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B14766306.png)


